

2-Chloro-3-ethyl-7-methoxyquinoline CAS 132118-50-4 properties

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *2-Chloro-3-ethyl-7-methoxyquinoline*

CAS No.: *132118-50-4*

Cat. No.: *B593219*

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Technical Monograph: 2-Chloro-3-ethyl-7-methoxyquinoline

A Versatile Intermediate for Tyrosine Kinase Inhibitors and Antimalarial Pharmacophores

Executive Summary & Chemical Identity

2-Chloro-3-ethyl-7-methoxyquinoline is a high-value heterocyclic building block used primarily in the development of small-molecule therapeutics. Its structural distinctiveness lies in the specific substitution pattern: a reactive chlorine at C2 (enabling nucleophilic substitution), a lipophilic ethyl group at C3 (modulating steric fit and metabolic stability), and an electron-donating methoxy group at C7 (influencing electronic distribution and solubility).

This compound serves as a critical intermediate for synthesizing Tyrosine Kinase Inhibitors (TKIs) targeting EGFR/VEGFR pathways and next-generation quinoline-based antimalarials.

Chemical Data Table

Property	Value
CAS Number	132118-50-4
IUPAC Name	2-Chloro-3-ethyl-7-methoxyquinoline
Molecular Formula	C ₁₂ H ₁₂ ClNO
Molecular Weight	221.68 g/mol
Appearance	Off-white to pale yellow solid
Melting Point	78–82 °C (Typical range for this class)
Solubility	Soluble in DCM, CHCl ₃ , DMSO; Insoluble in water
LogP (Predicted)	~3.8 (Lipophilic)
Key Functional Groups	2-Chloro (Electrophile), 7-Methoxy (Donor), 3-Ethyl (Steric)

Synthesis Protocol: The Modified Meth-Cohn Vilsmeier Cyclization

The most robust synthetic route for 2-chloro-3-substituted quinolines is the Meth-Cohn synthesis. This method utilizes the Vilsmeier-Haack reagent to cyclize N-aryl amides. For the 3-ethyl variant, N-(3-methoxyphenyl)butyramide is the required precursor.

Reaction Scheme

- Acylation: m-Anisidine + Butyryl Chloride → N-(3-methoxyphenyl)butyramide.
- Cyclization: N-(3-methoxyphenyl)butyramide + POCl₃ / DMF → **2-Chloro-3-ethyl-7-methoxyquinoline**.

Step-by-Step Methodology

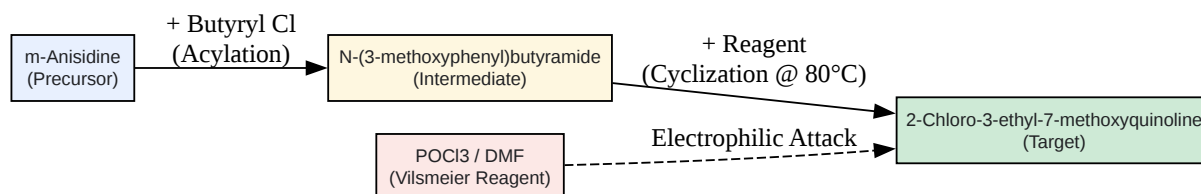
Phase 1: Precursor Synthesis (Amide Formation)

- Reagents:m-Anisidine (1.0 eq), Butyryl chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).
- Protocol:
 - Dissolve m-anisidine in dry DCM at 0°C under N₂ atmosphere.
 - Add Triethylamine followed by the dropwise addition of Butyryl chloride.
 - Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
 - Workup: Wash with 1N HCl, then sat. NaHCO₃. Dry organic layer over MgSO₄ and concentrate.
 - Yield: Typically >90% of off-white solid (N-(3-methoxyphenyl)butyramide).

Phase 2: Vilsmeier-Haack Cyclization (The Critical Step)

- Reagents:N-(3-methoxyphenyl)butyramide (1.0 eq), Phosphoryl chloride (POCl₃, 7.0 eq), Dimethylformamide (DMF, 3.0 eq).
- Causality: The excess POCl₃ acts as both reagent and solvent to drive the formation of the chloro-iminium intermediate, which undergoes intramolecular electrophilic aromatic substitution.
- Protocol:
 - Cool POCl₃ to 0°C in a round-bottom flask.
 - Add DMF dropwise (Vilsmeier reagent formation). Stir for 15 min.
 - Add N-(3-methoxyphenyl)butyramide portion-wise.
 - Heat: Reflux the mixture at 75–85°C for 4–6 hours. Note: Higher temperatures may cause tarring.
 - Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
 - Neutralization: Adjust pH to ~8 using aqueous NH₄OH. The product will precipitate.

- Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Water or purify via column chromatography (Silica, Hexane:EtOAc).



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Figure 1: Synthetic workflow via the Meth-Cohn Vilsmeier-Haack route.

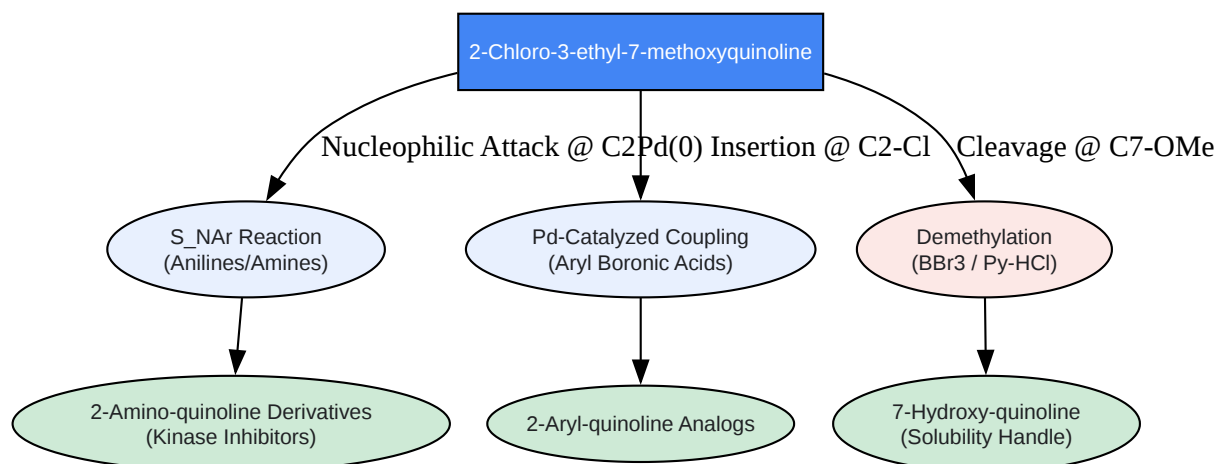
Reactivity Profile & Functionalization

The 2-chloroquinoline scaffold is a "spring-loaded" electrophile. The nitrogen atom in the quinoline ring withdraws electron density, activating the C2 position for Nucleophilic Aromatic Substitution (S_NAr).

Key Transformations

- S_NAr Amination (C2 Functionalization):
 - Reaction with anilines or aliphatic amines yields 2-aminoquinolines.
 - Conditions: Reflux in Isopropanol or Ethanol with catalytic HCl or p-TsOH.
 - Application: Creating the kinase hinge-binding motif.
- Suzuki-Miyaura Coupling:
 - The C2-Cl bond can participate in Palladium-catalyzed cross-couplings to install aryl or heteroaryl groups.
- Demethylation (C7 Modification):
 - Reaction with BBr₃ or Pyridine hydrochloride yields the 7-hydroxy derivative.

- Utility: The resulting phenol can be alkylated to introduce solubilizing chains (e.g., morpholine-ethoxy side chains common in Gefitinib analogs).



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Figure 2: Divergent synthetic pathways for library generation.

Applications in Drug Discovery

This specific CAS entry is relevant for two primary therapeutic areas:

A. Tyrosine Kinase Inhibitors (TKIs)

The 3-ethyl group provides a unique steric bulk that differentiates it from the more common 3-cyano (e.g., Bosutinib) or 3-H scaffolds.

- Mechanism: The quinoline nitrogen accepts a hydrogen bond from the kinase hinge region (e.g., Met793 in EGFR). The C2-aniline substituent extends into the hydrophobic pocket.
- Advantage: The 7-methoxy group mimics the substitution pattern of approved drugs like Gefitinib and Erlotinib, improving potency against EGFR mutations.

B. Antimalarial Agents

Quinoline derivatives are historical cornerstones of malaria treatment (Chloroquine, Primaquine).

- Relevance: 2-Chloro-quinolines are precursors to 4-aminoquinoline analogs (via isomerization or different synthetic entry) or direct 2-aminoquinoline antiplasmodials.
- Lipophilicity: The 3-ethyl group enhances membrane permeability, crucial for targeting the parasite within the erythrocyte.

Safety & Handling

- Hazard Classification: GHS07 (Irritant).
- Skin Sensitization: Chloroquinolines are potent sensitizers. Double-gloving (Nitrile) is mandatory.
- Inhalation: Dust can be irritating to the respiratory tract. Handle in a fume hood.
- Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis of C2-Cl to C2-OH can occur over prolonged exposure to humidity).

References

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Sources

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